![molecular formula C22H24F3N3O4 B13571815 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)
2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a benzodioxin ring, a morpholine ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Amination: The benzodioxin ring is then aminated using ammonia or an amine source to introduce the amino group.
Coupling with Morpholine Derivative: The aminated benzodioxin is coupled with a morpholine derivative that contains a trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways .
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development .
Industry
In industry, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials .
Mecanismo De Acción
The mechanism of action of 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxan-6-amine: Shares the benzodioxin ring but lacks the morpholine and trifluoromethyl groups.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxylic acid: Contains the benzodioxin ring but has a quinoline carboxylic acid group instead of the morpholine and trifluoromethyl groups.
Uniqueness
The uniqueness of 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide lies in its combination of functional groups. The presence of the benzodioxin ring, morpholine ring, and trifluoromethyl group provides a unique set of chemical properties that are not found in similar compounds .
Propiedades
Fórmula molecular |
C22H24F3N3O4 |
|---|---|
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C22H24F3N3O4/c1-14(26-16-3-5-19-20(13-16)32-11-10-31-19)21(29)27-17-12-15(22(23,24)25)2-4-18(17)28-6-8-30-9-7-28/h2-5,12-14,26H,6-11H2,1H3,(H,27,29) |
Clave InChI |
NKOCLEYRQBXVHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2)NC3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


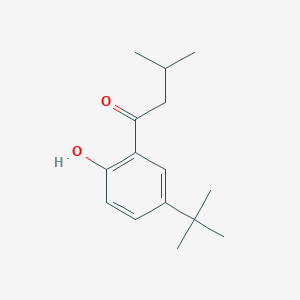
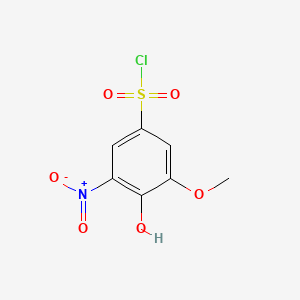
![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
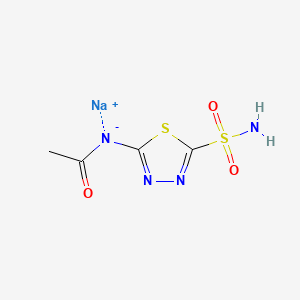
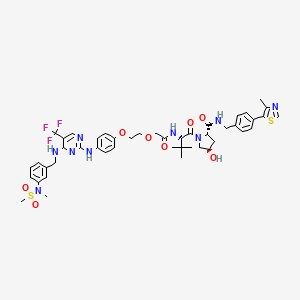

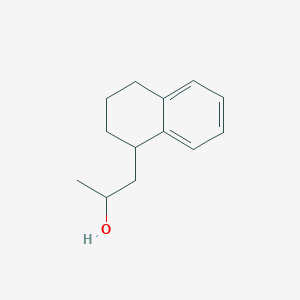

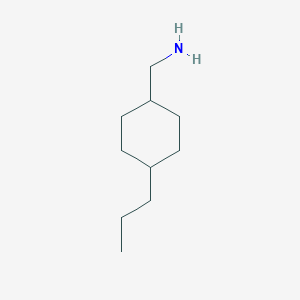
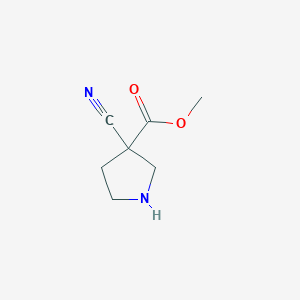
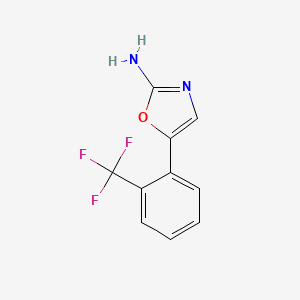
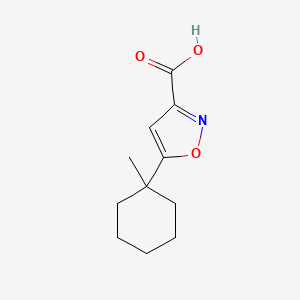
![2-({3-chloro-[1,1'-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13571804.png)
